molecular formula C6H4N2O5 B13038718 6-Hydroxy-5-nitropicolinic acid

6-Hydroxy-5-nitropicolinic acid

Cat. No.: B13038718
M. Wt: 184.11 g/mol
InChI Key: ANFXHMHIBRVKOF-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-nitropicolinic acid typically involves the nitration of picolinic acid followed by hydroxylation. One common method includes the reaction of picolinic acid with nitric acid to introduce the nitro group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-nitropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5-nitropicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing metal complexes with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate various pathways, including those involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-nitropicolinic acid is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

5-nitro-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11)

InChI Key

ANFXHMHIBRVKOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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